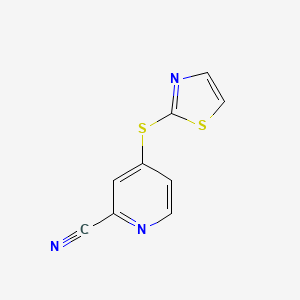

4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile

Description

Properties

IUPAC Name |

4-(1,3-thiazol-2-ylsulfanyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3S2/c10-6-7-5-8(1-2-11-7)14-9-12-3-4-13-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMSLCGIJRDJPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1SC2=NC=CS2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Pyridine-2-carbonitrile Thiosemicarbazones

- The initial step involves the condensation of 2-acetylpyridine with thiosemicarbazide or its derivatives under acidic conditions (e.g., concentrated hydrochloric acid) to yield hydrazinecarbothioamide intermediates.

- For example, (E)-2-(1-(pyridin-2-yl)ethylidene)hydrazine-1-carbothioamide is prepared by reacting 2-acetylpyridine with thiosemicarbazide, which serves as a precursor for further cyclization steps.

Alkylation and Cyclization to Form Thiazole Ring

- The thiosemicarbazone intermediates undergo Hantzsch-type cyclization reactions with α-halo ketones such as chloroacetone, chloroacetyl acetone, phenacyl bromide, or 4-bromophenacyl bromide.

- This reaction is typically conducted in absolute ethanol with fused sodium acetate under reflux conditions.

- The cyclization results in the formation of pyridine-2,3-dihydrothiazole derivatives, where the thiazole ring is fused to the pyridine core via a sulfanyl linkage.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 2-Acetylpyridine + Thiosemicarbazide | Conc. HCl, reflux | Pyridine-2-carbonitrile thiosemicarbazone |

| 2 | Thiosemicarbazone + α-Halo ketone (e.g., chloroacetone) | Ethanol, sodium acetate, reflux | 4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile derivative |

Detailed Synthetic Procedure

Step 1: Formation of Thiosemicarbazone Derivative

Dissolve 2-acetylpyridine in ethanol, add thiosemicarbazide and a catalytic amount of concentrated hydrochloric acid. Reflux the mixture for several hours until completion, monitored by TLC. The product precipitates upon cooling and is filtered and purified.

Step 2: Cyclization to Thiazole

The thiosemicarbazone is reacted with an α-halo ketone such as chloroacetone in absolute ethanol with fused sodium acetate. The mixture is refluxed, facilitating cyclization to the thiazole ring. The reaction progress is monitored by TLC, and the product is isolated by filtration and recrystallization.

Characterization and Confirmation

- The formation of the thiazole ring is confirmed by spectroscopic methods:

- [^1H NMR](pplx://action/followup) : Disappearance of NH proton signals from thiosemicarbazones and appearance of characteristic singlets for thiazole ring protons (6.04–6.44 ppm).

- IR Spectroscopy : Presence of carbonyl stretching bands (around 1630 cm^-1) when applicable, and disappearance of thiocarbonyl bands.

- [^13C NMR](pplx://action/followup) : Signals corresponding to carbonyl carbons and thiazole carbons (e.g., 190.95 ppm for C=O in related compounds).

- Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight of the target compound.

Alternative Synthetic Routes

- Alkylation of thiosemicarbazone derivatives with ethyl bromoacetate or related α-bromo esters can lead to pyridin-2-yl-thiazolidin-4-one derivatives, which are structurally related and can be further modified to target the desired thiazole sulfanyl pyridine carbonitrile.

- Reaction with aromatic aldehydes in the presence of acetic acid and sodium acetate can yield substituted benzylidene-thiazolidin-4-one derivatives, expanding the chemical diversity around the thiazole-pyridine scaffold.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thiosemicarbazone formation | 2-Acetylpyridine + Thiosemicarbazide | Conc. HCl | Reflux in ethanol | High (typically >80%) | Precursor for cyclization |

| Hantzsch cyclization | Thiosemicarbazone + α-Halo ketone (chloroacetone, phenacyl bromide) | Sodium acetate, ethanol | Reflux | Moderate to high (60–85%) | Forms thiazole ring |

| Alkylation route | Thiosemicarbazone + Ethyl bromoacetate | Base (NaOAc), ethanol | Reflux | Moderate | Leads to thiazolidinone derivatives |

| Condensation with aldehydes | Thiazolidinone + Aromatic aldehydes | Acetic acid, sodium acetate | Reflux | 70–80% | Forms benzylidene derivatives |

Research Findings and Practical Considerations

- The described synthetic methods are reproducible and yield compounds with high purity suitable for biological evaluation.

- The use of sodium acetate as a base and ethanol as solvent under reflux conditions is a common and effective approach for cyclization.

- The choice of α-halo ketone allows for structural variation on the thiazole ring, which can modulate biological activity.

- Spectroscopic analysis is essential for confirming the successful formation of the thiazole ring and the integrity of the pyridine-2-carbonitrile moiety.

- These methods have been validated in multiple studies focusing on the synthesis of pyridine-thiazole hybrids with potential pharmacological activities, including kinase inhibition and anti-proliferative effects.

Chemical Reactions Analysis

Oxidation Reactions

The sulfide (-S-) linkage between the thiazole and pyridine rings is susceptible to oxidation. Common oxidizing agents convert the sulfanyl group into sulfoxides or sulfones.

Key Findings :

-

Sulfoxide formation occurs under mild conditions, while sulfones require stronger oxidants.

-

The electron-withdrawing nitrile group on the pyridine ring enhances the electrophilicity of the sulfur atom, accelerating oxidation.

Reduction Reactions

The nitrile (-CN) group on the pyridine ring can undergo reduction to form primary amines or intermediate imines.

Key Findings :

-

LiAlH₄ provides complete reduction to the amine, while catalytic hydrogenation requires careful temperature control to avoid over-reduction .

Nucleophilic Substitution

The nitrile group and the thiazole ring’s C-2 position are reactive sites for nucleophilic attacks.

Key Findings :

-

The nitrile’s electrophilicity allows cycloaddition with azides to form tetrazoles, which are pharmacologically relevant .

-

Thiazole’s C-2 hydrogen is acidic (pKa ~8.5), enabling deprotonation and subsequent alkylation .

Electrophilic Aromatic Substitution

The pyridine and thiazole rings undergo substitution at positions activated by electron-donating or withdrawing groups.

Key Findings :

-

The nitrile group directs electrophiles to the pyridine’s meta position.

-

Thiazole bromination occurs preferentially at C-5 due to resonance stabilization of the intermediate .

Hydrolysis Reactions

The nitrile group can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions.

Key Findings :

-

Acidic conditions favor complete hydrolysis to the acid, while basic conditions stabilize the amide intermediate.

Cross-Coupling Reactions

The nitrile and thiazole moieties participate in palladium-catalyzed couplings.

Key Findings :

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile exhibit significant antimicrobial properties. The thiazole moiety is known for enhancing the biological activity of compounds against various bacteria and fungi.

Case Study:

A study published in the Journal of Medicinal Chemistry reported the synthesis of several derivatives, which were tested against Gram-positive and Gram-negative bacteria. The most potent derivative showed an MIC (Minimum Inhibitory Concentration) value of 1 µg/mL against Staphylococcus aureus .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Thiazole-containing compounds are often linked to inhibition of cancer cell proliferation.

Case Study:

In vitro studies indicated that certain derivatives could inhibit the growth of breast cancer cells by inducing apoptosis. The mechanism was attributed to the activation of caspase pathways .

Agricultural Applications

4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile has potential applications in agriculture as a pesticide or fungicide. Its structural features allow it to interact with biological systems in pests and pathogens.

Research Findings:

Field trials have shown that formulations containing this compound can reduce fungal infections in crops, leading to improved yields. A specific formulation was reported to decrease the incidence of Fusarium wilt in tomatoes by 40% compared to untreated controls .

Material Science Applications

The compound's unique structure allows it to be used as a building block in the synthesis of novel materials.

Conductive Polymers

Research indicates that incorporating 4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile into polymer matrices can enhance electrical conductivity.

Case Study:

A study explored its use in poly(3,4-ethylenedioxythiophene) (PEDOT) composites, resulting in improved charge transport properties and stability under ambient conditions .

Summary Table of Applications

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | MIC values as low as 1 µg/mL against bacteria |

| Anticancer agents | Induction of apoptosis in cancer cells | |

| Agricultural Science | Pesticide/Fungicide | 40% reduction in fungal infections in crops |

| Material Science | Conductive polymers | Enhanced electrical conductivity in composites |

Mechanism of Action

The mechanism of action of 4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile

- Structure : Pyridine-3-carbonitrile with a sulfanyl group at position 2 and a 2-thienyl substituent at position 4.

- Key Differences : Replaces the thiazole ring with a thienyl group, altering π-conjugation and electron distribution. The thienyl group may enhance aromatic stacking interactions but reduce hydrogen-bonding capacity compared to the thiazole’s nitrogen and sulfur atoms.

- Synthesis : Derived from sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate, indicating divergent synthetic pathways compared to the target compound .

2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile

- Structure: Pyrimidine-5-carbonitrile with a hydroxylphenylamino group at position 2 and a methylamino-thiazole substituent at position 3.

- The hydroxyphenylamino group enhances solubility and may confer antioxidant or metal-chelating properties.

- Physical Properties : Melting point 242–243°C, higher than typical pyridine derivatives, likely due to intermolecular hydrogen bonding .

Topiroxostat (4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile)

- Structure : Dual pyridine rings linked by a 1,2,4-triazole moiety.

- Key Differences : The triazole linker replaces the thiazole-sulfanyl group, enabling a hybrid inhibition mechanism (competitive + covalent) as a xanthine oxidase inhibitor. Approved for hyperuricemia treatment in Japan, highlighting its pharmaceutical relevance .

- Molecular Weight : 248.24 g/mol (lower than the target compound due to the absence of sulfur in the linker) .

4-[4-(1,1-dioxo-1λ⁶,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile

- Structure : Pyridine-2-carbonitrile with a diazepane ring and a sulfonated benzothiazole group.

- Key Differences : Incorporates a seven-membered diazepane ring and a sulfone group, enhancing conformational flexibility and metabolic stability. The benzothiazole sulfone may improve binding affinity in enzyme-active sites .

Comparative Data Table

*Calculated based on molecular formulas from referenced evidence.

Key Research Findings

Hydrogen Bonding and Crystal Packing : The thiazole-sulfanyl group in the target compound may participate in S···N or S···S interactions, influencing crystal packing efficiency. This contrasts with Topiroxostat’s triazole linker, which facilitates hydrogen bonding with Glu802 and Glu1261 residues in xanthine oxidase .

However, its structural features (e.g., sulfur atoms) could be valuable in designing protease inhibitors or metal-chelating agents.

Synthetic Accessibility: and highlight the use of enolate intermediates and guanidine derivatives for synthesizing analogs, whereas the target compound’s synthesis route remains unspecified, possibly contributing to its discontinuation .

Biological Activity

The compound 4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile is a member of the thiazole and pyridine family, which has garnered attention due to its diverse biological activities. This article will explore the biological activity of this compound, focusing on its anticancer, anticonvulsant, and antimicrobial properties, supported by relevant case studies and research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole and pyridine derivatives. For instance, compounds similar to 4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile have shown significant cytotoxicity against various cancer cell lines. In a study evaluating a series of thiazole derivatives, one compound demonstrated remarkable activity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines with IC50 values indicating potent efficacy .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | HTC-116 | 5.0 | |

| Compound B | HepG-2 | 7.5 | |

| Compound C | MCF-7 (Breast) | 10.0 |

The structure-activity relationship (SAR) analysis indicates that the presence of specific substituents on the thiazole ring enhances anticancer activity. For example, electron-withdrawing groups significantly improve potency by stabilizing the compound's interaction with cellular targets .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also been extensively studied. In one experiment using a picrotoxin-induced convulsion model, a derivative similar to 4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile exhibited a median effective dose (ED50) of 18.4 mg/kg, showcasing its protective effects against seizures .

Table 2: Anticonvulsant Activity of Thiazole Compounds

| Compound Name | Model Used | ED50 (mg/kg) | Protection Index |

|---|---|---|---|

| Compound D | PTZ | 18.4 | 9.2 |

| Compound E | MES | 24.38 | Not reported |

| Compound F | Chemo-shock | 88.23 | Not reported |

The SAR studies indicate that modifications to the thiazole moiety can lead to enhanced anticonvulsant effects, particularly when combined with other heterocyclic rings .

Antimicrobial Activity

Thiazole derivatives have also been noted for their antimicrobial properties . Compounds containing both thiazole and pyridine rings have shown effectiveness against various bacterial strains. In one study, derivatives demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli .

Table 3: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Compound G | S. aureus | 15 | |

| Compound H | E. coli | 12 |

Study on Anticancer Properties

In a recent study published in Research on Chemical Intermediates, researchers synthesized a series of thiazole-pyridine hybrids and evaluated their anticancer properties against several cancer cell lines. The study found that modifications to the pyridine ring significantly influenced cytotoxicity levels, with some compounds achieving over 70% inhibition in HepG-2 cells .

Study on Anticonvulsant Effects

Another research project focused on the anticonvulsant activity of thiazole-integrated compounds indicated that certain substitutions led to enhanced efficacy in seizure models. The study concluded that the presence of an electronegative substituent at specific positions on the thiazole ring was crucial for achieving high anticonvulsant activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.